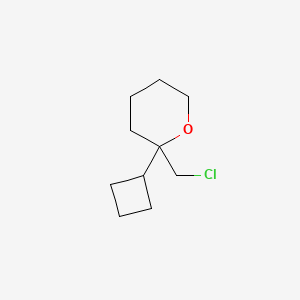

2-(Chloromethyl)-2-cyclobutyloxane

Description

Contextualization within Cyclic Ether Chemistry and Halogenated Organic Compounds Research

The investigation of 2-(Chloromethyl)-2-cyclobutyloxane is situated at the intersection of two significant fields of organic chemistry: the study of cyclic ethers and the chemistry of halogenated organic compounds. The interplay between the oxane scaffold and the chloromethyl functionality is expected to give rise to unique reactivity and synthetic utility.

Oxane, or tetrahydropyran (B127337), rings are prevalent structural motifs in a vast array of natural products and biologically active molecules. Their conformational preferences and the stereoelectronic effects they exert have been the subject of extensive research. The incorporation of an oxane scaffold can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. In synthetic chemistry, oxanes are valuable intermediates, and their synthesis has driven the development of powerful cyclization strategies. The rigid, yet conformationally flexible, nature of the oxane ring also makes it an excellent platform for studying reaction mechanisms and stereochemical outcomes.

The chloromethyl group (-CH2Cl) is a highly versatile functional group in organic synthesis. ontosight.ai The presence of the electronegative chlorine atom polarizes the carbon-chlorine bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity makes chloromethyl compounds excellent alkylating agents, capable of forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai The chloromethyl group can be introduced into molecules through various methods, including the well-established Blanc chloromethylation reaction. wikipedia.orgwikipedia.org Its ability to participate in a wide range of chemical transformations, such as substitution and elimination reactions, makes it a valuable tool for molecular elaboration. ontosight.aiontosight.ai

Literature Review of Related Cyclobutyloxane Systems and Analogues (excluding direct identification/properties)

While specific research on this compound is limited, a review of the literature on related systems provides a solid foundation for predicting its synthesis and reactivity. The historical development of methods to create substituted oxanes and the known reactivity patterns of other chloromethyl-substituted cyclic ethers offer valuable insights.

The synthesis of substituted oxanes has a rich history, with numerous methods developed to construct this important heterocyclic ring system. A cornerstone of cyclic ether synthesis is the Williamson ether synthesis, which involves the intramolecular cyclization of a halo-alcohol. This approach remains a reliable method for the formation of oxane rings. Other significant strategies include the acid-catalyzed cyclization of unsaturated alcohols and the Prins reaction, which involves the condensation of an alkene with an aldehyde. More modern methods have focused on transition-metal-catalyzed cyclizations and the use of organocatalysis to achieve high levels of stereocontrol. The synthesis of spirocyclic ethers, which share a single atom between two rings, has also seen significant advances, often employing ring-opening reactions of smaller cyclic precursors.

Table 1: Key Synthetic Approaches to Substituted Oxanes

| Method | Description | Key Features |

| Williamson Ether Synthesis | Intramolecular cyclization of a halo-alcohol. | A classic and reliable method. |

| Acid-Catalyzed Cyclization | Cyclization of unsaturated alcohols in the presence of acid. | Useful for specific substitution patterns. |

| Prins Reaction | Condensation of an alkene with an aldehyde. | Forms a 1,3-dioxane (B1201747) which can be converted to an oxane. |

| Transition-Metal-Catalyzed Cyclization | Use of metals like palladium or gold to catalyze ring formation. | Offers high efficiency and stereoselectivity. |

The reactivity of chloromethyl-substituted cyclic ethers is largely dictated by the chloromethyl group's susceptibility to nucleophilic substitution. This functional group behaves as a primary alkyl halide, readily undergoing SN2 reactions with a wide range of nucleophiles. For instance, treatment with alkoxides would lead to the corresponding ethers, while reaction with cyanide would introduce a nitrile group. The ether oxygen within the ring can also influence reactivity, potentially participating in neighboring group effects or influencing the conformational preferences of the molecule, which in turn can affect the rate and stereochemical outcome of reactions at the chloromethyl group. The use of chloromethyl methyl ether (CH3OCH2Cl) as a protecting group for alcohols highlights the utility of the chloromethyl ether moiety in synthesis. chempanda.com

Table 2: Potential Reactions of the Chloromethyl Group

| Reagent | Product Type |

| Hydroxide (B78521) (OH-) | Alcohol |

| Alkoxide (RO-) | Ether |

| Cyanide (CN-) | Nitrile |

| Ammonia (NH3) | Amine |

| Azide (N3-) | Azide |

Identification of Current Research Gaps and Motivations for Investigating this compound

A thorough review of the chemical literature reveals a significant gap in the specific study of this compound. While the synthesis and reactivity of its constituent parts—the oxane ring and the chloromethyl group—are well-documented, the unique combination present in this molecule remains largely unexplored. This lack of focused research presents a compelling opportunity for new discoveries.

The primary motivation for investigating this compound lies in its potential as a versatile building block in organic synthesis. The presence of a reactive chloromethyl handle on a stable, yet conformationally interesting, spirocyclic oxane scaffold suggests a number of potential applications. For example, it could serve as a precursor to novel spirocyclic ligands for catalysis or as a key intermediate in the synthesis of complex natural products and medicinally relevant compounds. The cyclobutane (B1203170) ring introduces additional ring strain and unique stereochemical features that could lead to unexpected reactivity and the formation of novel molecular architectures.

Further research is needed to develop efficient synthetic routes to this compound and to systematically investigate its reactivity with a diverse range of nucleophiles and under various reaction conditions. Elucidating the stereochemical outcomes of these reactions and understanding the influence of the spirocyclic system on the reactivity of the chloromethyl group are key areas for future study. The exploration of this uncharted chemical space promises to yield valuable insights and new synthetic tools for the broader chemical community.

Unexplored Synthetic Challenges and Stereochemical Control Opportunities

The synthesis of spirocyclic oxetanes, particularly those bearing functionalized substituents, presents a formidable challenge to synthetic chemists. The construction of the strained four-membered oxetane (B1205548) ring fused to a cyclobutane ring in this compound is expected to be fraught with difficulties, primarily stemming from ring strain and the need for precise stereochemical control.

One of the primary methods for oxetane synthesis is the intramolecular Williamson etherification of a suitable 1,3-diol precursor. In the context of this compound, this would likely involve a 1-(chloromethyl)cyclobutane-1,3-diol derivative. The key challenge in this approach would be the synthesis of the diol precursor with the correct stereochemistry. The cyclization step itself can be low-yielding due to the high activation barrier for the formation of a four-membered ring, often competing with intermolecular side reactions. ontosight.ai

Another common route to oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov For the target molecule, this could potentially involve the reaction of cyclobutanone (B123998) with an appropriate chloro-substituted alkene. However, the regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be difficult to control, often leading to a mixture of isomers. rsc.org The development of stereoselective catalytic methods for this transformation remains an active area of research. nih.gov

The presence of a stereocenter at the spirocyclic carbon atom introduces the opportunity for enantioselective synthesis. Achieving high levels of enantiomeric excess in the synthesis of spiro-oxetanes is a significant hurdle. acs.orgnih.gov Chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of the cyclization reaction. For instance, the use of chiral ligands in metal-catalyzed cyclizations of allylic alcohols is a promising strategy that could be adapted for the synthesis of enantiopure this compound.

Table 1: Potential Synthetic Routes and Associated Challenges

| Synthetic Route | Precursors | Key Challenges | Potential for Stereocontrol |

| Intramolecular Williamson Etherification | 1-(chloromethyl)cyclobutane-1,3-diol derivative | Synthesis of diol precursor, low cyclization yield, competing side reactions. ontosight.ai | Use of chiral pool starting materials or asymmetric synthesis of the diol. |

| Paternò-Büchi Reaction | Cyclobutanone and a chloro-substituted alkene | Low regioselectivity and stereoselectivity, potential for side reactions. nih.govrsc.org | Development of chiral photosensitizers or catalysts. nih.gov |

| Epoxide Ring Opening/Ring Closing | Cyclobutyl-substituted epoxide | Regioselective opening of the epoxide, control of the subsequent cyclization. acs.org | Use of chiral epoxides or catalysts for the ring-opening step. |

Potential for Novel Reaction Pathways and Methodological Advancements

The unique structural features of this compound, namely the strained oxetane ring and the reactive chloromethyl group, open up a plethora of possibilities for exploring novel reaction pathways and developing new synthetic methodologies.

The strained oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions, as well as through reactions with various nucleophiles and electrophiles. nih.govbeilstein-journals.orgnih.gov The presence of the cyclobutane moiety could influence the regioselectivity of the ring-opening process. For example, Lewis acid-catalyzed ring-opening with a nucleophile could potentially lead to the formation of novel functionalized cyclobutane derivatives that would be difficult to access through other means. The study of these ring-opening reactions could lead to the development of new methods for the synthesis of complex molecules containing the cyclobutane scaffold.

The chloromethyl group provides a handle for a wide range of chemical transformations. ontosight.aiontosight.ainih.gov Nucleophilic substitution reactions could be employed to introduce a variety of functional groups, such as azides, amines, thiols, and cyanides, leading to a diverse library of 2-substituted-2-cyclobutyloxetanes. These derivatives could serve as valuable building blocks in medicinal chemistry and materials science. Furthermore, the chloromethyl group could participate in radical reactions or be converted into an organometallic species, enabling cross-coupling reactions to form new carbon-carbon bonds.

The combination of the reactive oxetane ring and the chloromethyl group could also lead to novel tandem or cascade reactions. For instance, a nucleophile could first displace the chloride and then, under different conditions, induce the ring-opening of the oxetane, leading to a complex molecular rearrangement in a single synthetic operation. The discovery and development of such novel reaction pathways would represent a significant methodological advancement.

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products | Methodological Advancement |

| Oxetane Ring-Opening | Lewis acids, nucleophiles | Functionalized cyclobutane derivatives | Access to complex cyclobutane-containing molecules. |

| Nucleophilic Substitution | Azides, amines, thiols, etc. | 2-Substituted-2-cyclobutyloxetanes | Creation of a library of novel functionalized oxetanes. nih.gov |

| Radical Reactions | Radical initiators, trapping agents | Functionalized spiro-oxetanes | C-C bond formation at the chloromethyl position. |

| Tandem Reactions | Nucleophiles, catalysts | Complex rearranged products | Efficient synthesis of complex molecular architectures. |

Theoretical Insights into Conformational Preferences and Electronic Structure

A thorough understanding of the conformational preferences and electronic structure of this compound is crucial for predicting its reactivity and designing new applications. Computational chemistry can provide valuable insights into these aspects, even in the absence of extensive experimental data.

The cyclobutane ring is known to adopt a puckered or "butterfly" conformation to relieve torsional strain, with one carbon atom out of the plane of the other three. libretexts.orgdalalinstitute.commaricopa.eduresearchgate.net The oxetane ring also exhibits a puckered conformation. beilstein-journals.org In this compound, the fusion of these two rings at a spiro center will lead to a complex conformational landscape. Theoretical calculations, such as density functional theory (DFT), can be used to determine the most stable conformations and the energy barriers between them. These calculations would need to consider the steric interactions between the chloromethyl group and the cyclobutane ring.

The electronic structure of the molecule will be significantly influenced by the presence of the electronegative oxygen and chlorine atoms. Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the bonding within the molecule, including the degree of hybridization and the presence of any hyperconjugative interactions. nih.gov These interactions can play a significant role in determining the molecule's reactivity. For example, the anomeric effect, which involves the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C-Cl bond, could influence the reactivity of the chloromethyl group.

Furthermore, computational studies can be used to predict the molecule's spectroscopic properties, such as its NMR and IR spectra. These predictions can aid in the characterization of the molecule if it were to be synthesized. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its potential sites for electrophilic and nucleophilic attack.

Table 3: Theoretical Parameters for Investigation

| Parameter | Computational Method | Expected Insights |

| Conformational Analysis | DFT, Molecular Mechanics | Identification of stable conformers and energy barriers. dalalinstitute.comresearchgate.net |

| Electronic Structure | NBO Analysis | Understanding of bonding, hybridization, and hyperconjugative effects. nih.gov |

| Spectroscopic Properties | GIAO-NMR, Vibrational Analysis | Prediction of NMR and IR spectra for characterization. |

| Reactivity Indices | Fukui Functions, MEP Maps | Identification of reactive sites for electrophilic and nucleophilic attack. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17ClO |

|---|---|

Molecular Weight |

188.69 g/mol |

IUPAC Name |

2-(chloromethyl)-2-cyclobutyloxane |

InChI |

InChI=1S/C10H17ClO/c11-8-10(9-4-3-5-9)6-1-2-7-12-10/h9H,1-8H2 |

InChI Key |

CLOLWUHUNXFUOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)(CCl)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 2 Cyclobutyloxane

Design and Development of Synthetic Routes

The rational design of a synthetic pathway to 2-(chloromethyl)-2-cyclobutyloxane begins with a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. This process allows for the simplification of the target molecule into more readily available starting materials.

A primary retrosynthetic disconnection can be made at the C-O bond of the oxane ring, suggesting an intramolecular cyclization as a potential final step. This leads to a key intermediate, a substituted alcohol with a pendant leaving group. Further disconnection of the chloromethyl group reveals a precursor alcohol, which can be envisioned to arise from the coupling of a cyclobutane-containing fragment with a suitable carbon chain.

Another key disconnection in the retrosynthetic analysis involves breaking the cyclobutane (B1203170) ring. This could suggest a [2+2] cycloaddition reaction as a forward synthetic step to construct this strained ring system. baranlab.orgchemistryviews.org The choice of precursors for such a cycloaddition would be critical to installing the necessary functionality for subsequent oxane ring formation.

| Disconnection | Precursor Type | Forward Reaction |

| Oxane C-O bond | Halo-alcohol | Intramolecular Williamson Ether Synthesis |

| C-Cl bond | Alcohol | Chlorination (e.g., with SOCl₂) |

| Cyclobutane C-C bonds | Alkene and Ketene | [2+2] Cycloaddition |

This table illustrates potential retrosynthetic disconnections and the corresponding forward synthetic reactions for the construction of the this compound framework.

The construction of the cyclobutane ring is a pivotal step in the synthesis. baranlab.org Several strategies can be considered:

[2+2] Cycloaddition: This is a powerful method for forming four-membered rings. baranlab.orgchemistryviews.org A potential approach involves the cycloaddition of a ketene equivalent with an alkene bearing a tethered precursor to the oxane ring. The regioselectivity of this reaction would need to be carefully controlled to achieve the desired substitution pattern. Lewis acids can be employed to catalyze such reactions.

Ring Contraction: The contraction of a larger, more easily accessible ring, such as a cyclopentanone derivative, can also yield a cyclobutane. chemistryviews.org This approach might offer better control over stereochemistry.

Photochemical Cycloaddition: The photochemical [2+2] cycloaddition of two olefin units is another viable route, often used in the synthesis of natural products containing cyclobutane moieties. baranlab.org

The choice of strategy would depend on the availability of starting materials and the desired efficiency of the synthesis.

The chloromethyl group (-CH₂Cl) is a key functional handle. chempanda.comwikipedia.org Its introduction can be envisioned at various stages of the synthesis. One common method is the chloromethylation of an aromatic compound via the Blanc reaction, though this is not directly applicable to the aliphatic target molecule. wikipedia.org

For an aliphatic system, more relevant strategies include:

From an Alcohol: The most straightforward approach is the conversion of a primary alcohol to the corresponding chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This would likely be performed on a precursor molecule before the final cyclization to form the oxane ring.

From an Aldehyde: Reductive chlorination of an aldehyde could also install the chloromethyl group.

Ring Opening of an Epoxide: The reaction of an epoxide with a chloride source can also generate a chloromethyl group along with a hydroxyl group, which could then participate in subsequent reactions.

Exploration of Cyclization Strategies for Oxane Ring Formation

The formation of the six-membered oxane ring is another critical transformation in the proposed synthetic pathway.

Intramolecular cyclization is a common and effective method for the formation of cyclic ethers. The Williamson ether synthesis, involving the reaction of an alkoxide with a halide, is a classic example. In the context of this compound synthesis, a precursor molecule containing a hydroxyl group and a leaving group (such as a tosylate or a halide) at an appropriate distance would be required.

Another approach is the acid-catalyzed intramolecular cyclodehydration of a diol. This method, however, can sometimes lead to competing elimination reactions or rearrangements, especially with strained ring systems.

| Cyclization Method | Precursor | Conditions | Potential Issues |

| Intramolecular Williamson Ether Synthesis | Halo-alcohol | Base (e.g., NaH) | Competing elimination |

| Acid-Catalyzed Cyclodehydration | Diol | Acid (e.g., H₂SO₄) | Rearrangements, elimination |

| Oxymercuration-Demercuration | Unsaturated alcohol | Hg(OAc)₂, then NaBH₄ | Regioselectivity |

This table summarizes common intramolecular cyclization strategies for the formation of the oxane ring.

The regioselectivity of the ring closure is crucial for the successful synthesis of the target molecule. The reaction must favor the formation of the six-membered oxane ring over other possible ring sizes. According to Baldwin's rules, 6-endo-tet and 6-exo-tet cyclizations are generally favored, which supports the feasibility of forming the oxane ring through an intramolecular nucleophilic attack.

Stereoselectivity at the spirocyclic carbon (C2) is a significant challenge. If this carbon is a stereocenter in the precursor, the cyclization reaction could potentially lead to a mixture of diastereomers. The choice of reagents and reaction conditions can influence the stereochemical outcome. For instance, substrate-controlled cyclizations, where the existing stereochemistry of the precursor directs the formation of the new stereocenter, could be a valuable strategy.

Intramolecular Cyclization Reactions (e.g., etherification, cyclodehydration)

Catalyst Development and Ligand Effects in Cyclization

Intramolecular cyclization, particularly the oxa-Michael reaction, represents a powerful strategy for forming the oxane ring. nih.govresearchgate.net This approach typically involves a hydroxy-alkene precursor that cyclizes onto an electron-deficient double bond. The development of catalysts and the study of ligand effects are paramount for achieving high efficiency and selectivity in these transformations.

Research has shown that both Brønsted and Lewis acids can effectively catalyze these cyclizations. For instance, the intramolecular oxa-Michael addition of alcohols to α,β-unsaturated carbonyl systems is a well-established method for synthesizing tetrahydropyran (B127337) derivatives. nih.gov The stereochemical outcome of these reactions is highly dependent on the substrate and the reaction conditions employed. nih.govrsc.org

Computational and experimental studies have investigated the stereodivergence in thioester oxy-Michael cyclizations, revealing that catalyst choice can dictate the formation of either cis- or trans-2,6-disubstituted tetrahydropyrans. rsc.org Trifluoroacetic acid (TFA)-mediated conditions tend to favor the cis product via a chair-like transition state, whereas reactions mediated by tetrabutylammonium fluoride (TBAF) can produce the trans product through a boat-like transition state. rsc.org This divergence highlights the profound impact of the catalytic system on the reaction mechanism and stereochemical output.

Chiral phosphoric acids have also emerged as highly effective catalysts for enantioselective intramolecular oxa-Michael cyclizations, enabling the synthesis of various substituted tetrahydropyrans with excellent enantioselectivity. whiterose.ac.ukcore.ac.uk The modularity of this "clip-cycle" approach allows for the assembly of diverse tetrahydropyrans from readily available hydroxy alkenes. whiterose.ac.uk

Table 1: Catalyst Effects in Oxa-Michael Cyclization for Tetrahydropyran Synthesis

| Catalyst/Reagent | Typical Substrate | Key Outcome/Observation | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 4-Hydroxy-α,β-unsaturated thioester | Favors 2,6-cis product via chair-like transition state. | rsc.org |

| Tetrabutylammonium Fluoride (TBAF) | 4-Hydroxy-α,β-unsaturated thioester | Favors 2,6-trans product via boat-like transition state. | rsc.org |

| Chiral Phosphoric Acid (CPA) | ω-Unsaturated alcohol "clipped" to a thioester | High enantioselectivity (often >90% ee) for various substituted THPs. | whiterose.ac.uk |

| Camphorsulfonic Acid (CSA) | Henry reaction adduct (nitro alcohol) | Excellent diastereoselectivity (>99:1 dr) for 2,6-cis-THPs. | acs.org |

Intermolecular Approaches for Constructing the Oxane Core

Intermolecular reactions provide an alternative and convergent route to the oxane core. Among these, the Prins cyclization is one of the most powerful and widely studied methods for constructing tetrahydropyran rings. nih.govbeilstein-journals.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org

The classic Prins reaction generates an oxocarbenium ion intermediate, which is trapped by the alkene moiety to form the six-membered ring. beilstein-journals.org The development of silyl-Prins cyclizations, where the oxocarbenium ion is trapped by nucleophiles like allylsilanes or vinylsilanes, has significantly expanded the scope and utility of this methodology. nih.gov These reactions can be catalyzed by a variety of Lewis acids, such as In(OTf)₃, SnCl₄, and BiCl₃, with the choice of catalyst often influencing the reaction's efficiency and stereoselectivity. nih.govbeilstein-journals.org

Another significant intermolecular strategy is the hetero-Diels-Alder cycloaddition, particularly using Danishefsky's diene with an aldehyde. This method is highly efficient for accessing tetrahydropyran-4-one derivatives, which can serve as versatile intermediates for further functionalization. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

The C2 carbon of this compound is a quaternary stereocenter, making its stereocontrolled synthesis a significant challenge. Several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution, can be envisaged to address this challenge.

Chiral Auxiliary-Based Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereocenter is set, the auxiliary can be removed. wikipedia.org This is a robust and reliable strategy for asymmetric synthesis.

For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor molecule to direct either an intermolecular reaction or an intramolecular cyclization. For example, in an Evans aldol−Prins cyclization protocol, an aldol addition using a chiral N-acyloxazolidinone auxiliary can be used to construct a homoallylic alcohol with high diastereoselectivity. nih.gov This enantiomerically enriched alcohol can then undergo a subsequent diastereoselective Prins cyclization to form the tetrahydropyran ring, transferring the initial stereochemistry to the final product. nih.gov Similarly, pseudoephedrine and pseudoephenamine have proven to be highly effective chiral auxiliaries for asymmetric alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Asymmetric Catalysis in Oxane Ring Assembly

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. The development of enantioselective variants of key ring-forming reactions is crucial for this strategy.

As previously mentioned, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been successfully employed in the enantioselective intramolecular oxa-Michael reaction to produce substituted tetrahydropyrans with high enantiomeric excess. whiterose.ac.uk This method could be applied to a suitable precursor to directly form the chiral oxane ring of the target molecule.

The development of asymmetric Prins cyclizations has also been a focus of research. This typically involves the use of a chiral Lewis acid catalyst that can coordinate to the aldehyde, creating a chiral environment that biases the nucleophilic attack of the homoallylic alcohol and the subsequent cyclization. The development of chiral chromium(III) catalysts for the hetero-Diels-Alder reaction has also enabled highly enantioselective access to tetrahydropyran substructures. nih.gov

Table 2: Asymmetric Catalysis Strategies for Tetrahydropyran Synthesis

| Reaction Type | Catalyst System | Typical Enantioselectivity | Reference |

|---|---|---|---|

| Intramolecular Oxa-Michael | Chiral Phosphoric Acid (CPA) | Excellent (>90% ee) | whiterose.ac.uk |

| Hetero-Diels-Alder | Jacobsen's Chiral Cr(III) Catalysts | High | nih.gov |

| Henry / Oxa-Michael Sequence | Copper(II)-Box / CSA | Excellent (98–99% ee) | acs.org |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org A more advanced variant is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single product enantiomer. princeton.eduprinceton.edu

These techniques could be applied to a racemic precursor of this compound. For instance, a racemic homoallylic alcohol precursor could undergo an enzymatic kinetic resolution via acylation, where an enzyme like a lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. wikipedia.org Alternatively, DKR of a racemic α-substituted lactone using an iridium catalyst can produce chiral diols with high enantioselectivity, which could then be converted to the target oxane. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

The mechanism of the Prins cyclization has been studied extensively. It is generally accepted to proceed through a chair-like transition state, which accounts for the stereochemical outcome. nih.gov However, competing side reactions such as the oxonia-Cope rearrangement can lead to racemization or the formation of undesired byproducts, particularly with electron-rich aromatic substrates. nih.govbeilstein-journals.org

For intramolecular oxa-Michael additions, computational studies have provided significant insight. DFT calculations have been used to model the transition states of acid- and base-mediated cyclizations. rsc.org These studies revealed that in a TBAF-mediated reaction, a crucial hydrogen bond between a 4-hydroxyl group and the cyclizing alkoxide enforces a boat-like transition state, leading to the trans-product. In contrast, the acid-catalyzed reaction lacks this interaction and proceeds through a lower-energy chair-like transition state to give the cis-product. rsc.org Such mechanistic understanding allows for the rational design of substrates and catalysts to achieve a desired stereoisomer.

Transition State Analysis and Energy Profiles of Ring Formation

The formation of the oxetane (B1205548) ring in this compound proceeds through a transition state that is critical in determining the reaction's feasibility and stereochemical outcome. The intramolecular Williamson ether synthesis is a plausible route, starting from a cyclobutane precursor such as 1-(chloromethyl)cyclobutane-1,3-diol. In this process, the hydroxyl group attacks the carbon bearing the chlorine atom, leading to ring closure.

Computational studies on analogous systems suggest that the transition state involves a partially formed C-O bond and a partially broken C-Cl bond. The geometry of this transition state is influenced by the steric hindrance of the cyclobutyl group and the solvent's polarity. The energy profile of this reaction typically shows an initial energy input to overcome the activation barrier of the transition state, followed by a release of energy as the stable oxetane ring is formed.

Illustrative Energy Profile for Oxetane Formation

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (1-(chloromethyl)cyclobutane-1,3-diol + Base) | 0 |

| Transition State | +25 |

| Products (this compound + Byproducts) | -10 |

This table represents a hypothetical energy profile for the intramolecular Williamson ether synthesis to form this compound. Actual values may vary based on specific reaction conditions.

Role of Reagents and Catalysts in Stereocontrol

Achieving specific stereoisomers of this compound requires careful selection of reagents and catalysts. Chiral bases or phase-transfer catalysts can be employed to influence the stereochemical outcome of the cyclization. For instance, the use of a chiral alkaloid-based catalyst could favor the formation of one enantiomer over the other by creating a diastereomeric transition state with a lower energy barrier.

Lewis acids can also play a role in activating the leaving group, making the intramolecular cyclization more efficient. However, their use must be carefully controlled to avoid undesired side reactions, such as ring-opening of the newly formed oxetane. The choice of solvent is also crucial, as it can affect the solubility of the reagents and the stability of the transition state. Aprotic polar solvents are generally preferred for SN2-type cyclizations.

Key Factors in Stereocontrol

| Factor | Role in Stereocontrol | Example |

| Chiral Base | Induces asymmetry in the transition state. | Sparteine |

| Phase-Transfer Catalyst | Facilitates the reaction between phases with a chiral counter-ion. | Chiral quaternary ammonium (B1175870) salts |

| Lewis Acid | Activates the leaving group, potentially in a chiral environment. | Chiral titanium complexes |

| Solvent | Stabilizes the transition state and influences reaction rates. | Acetonitrile, DMF |

Scalability and Efficiency Considerations for Research-Scale Synthesis

The translation of a synthetic route from a laboratory setting to a larger scale requires a thorough evaluation of its scalability and efficiency. For this compound, this involves optimizing reaction conditions and adhering to green chemistry principles.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be optimized. These include the concentration of reactants, reaction temperature, and reaction time. A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions.

For instance, a higher concentration of the cyclobutane precursor might increase the reaction rate but could also lead to intermolecular side reactions. The temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of the product. Purification methods, such as column chromatography or distillation, are essential for isolating the target compound in high purity.

Illustrative Optimization of Reaction Conditions

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |

| Concentration (M) | 0.01 - 0.1 | 0.05 | Higher concentrations led to byproduct formation. |

| Temperature (°C) | 25 - 80 | 60 | Higher temperatures decreased stability. |

| Reaction Time (h) | 1 - 24 | 12 | Longer times showed no significant increase in yield. |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing a sustainable synthesis of this compound. This involves selecting less hazardous reagents and solvents, improving atom economy, and minimizing waste.

For example, replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids could reduce the environmental impact. The use of catalytic amounts of a recyclable catalyst instead of stoichiometric reagents improves atom economy and reduces waste. Furthermore, designing the synthesis to minimize the number of steps and purification stages contributes to a more efficient and environmentally friendly process.

Application of Green Chemistry Principles

| Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 2 Cyclobutyloxane

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is the principal site for nucleophilic attack, leading to the displacement of the chloride ion.

Mechanistic Studies (SN1 vs. SN2 vs. SNi)

The mechanism of nucleophilic substitution at the primary carbon of the chloromethyl group is a topic of interest. While primary alkyl halides typically favor the SN2 mechanism, the steric hindrance imposed by the adjacent quaternary center and the cyclobutane (B1203170) ring can influence the reaction pathway.

SN2 Mechanism : This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. youtube.com It is a single-step, concerted process. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For 2-(chloromethyl)-2-cyclobutyloxane, the bulky cyclobutyl group adjacent to the reaction center could sterically hinder the approach of the nucleophile, potentially slowing down an SN2 reaction.

SN1 Mechanism : This two-step mechanism involves the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. youtube.com While the primary carbocation that would form from this compound is inherently unstable, rearrangement to a more stable tertiary carbocation via a 1,2-hydride or alkyl shift is a possibility, which could favor an SN1-like pathway under certain conditions. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

SNi Mechanism : The internal nucleophilic substitution (SNi) mechanism is less common and typically involves the leaving group becoming part of the nucleophile, often with the help of a reagent like thionyl chloride. This mechanism proceeds with retention of configuration. Given the structure of this compound, this pathway is less likely with common nucleophiles.

The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. A strong, unhindered nucleophile and a polar aprotic solvent would favor an SN2 reaction. Conversely, a weak nucleophile and a polar protic solvent could promote an SN1-type reaction, especially if rearrangements are feasible.

Scope and Limitations with Diverse Nucleophiles

A variety of nucleophiles can be employed to displace the chloride in this compound.

| Nucleophile Type | Example | Expected Product |

| Nitrogen | Ammonia, Amines, Azides | Amines, Quaternary ammonium (B1175870) salts, Azides |

| Oxygen | Hydroxide (B78521), Alkoxides, Carboxylates | Alcohols, Ethers, Esters |

| Sulfur | Hydrosulfide, Thiolates | Thiols, Thioethers |

| Carbon | Cyanide, Grignard reagents, Organocuprates | Nitriles, Alkanes |

The effectiveness of these nucleophiles will be influenced by their nucleophilicity and basicity. Stronger nucleophiles will generally lead to faster reaction rates. However, strongly basic nucleophiles can also promote competing elimination reactions, although in the case of this compound, the absence of a beta-hydrogen on the quaternary carbon prevents direct E2 elimination.

Stereochemical Outcomes of Substitution Reactions

Since the carbon bearing the chlorine atom is not a stereocenter, the direct stereochemical outcome of the substitution reaction at this carbon is not a primary concern. However, if the cyclobutane ring itself contains stereocenters, the reaction conditions and mechanism could potentially influence the diastereoselectivity of the product if the nucleophile interacts with other parts of the molecule or if rearrangements occur. For a typical SN2 reaction, there would be an inversion of configuration at the carbon being attacked. youtube.com

Ring-Opening Reactions of the Cyclobutyloxane Core

The four-membered cyclobutyloxane ring is strained, making it susceptible to ring-opening reactions under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, the oxygen atom of the ether is protonated, forming a good leaving group. khanacademy.orgopenstax.org The subsequent nucleophilic attack can lead to ring opening. openstax.org The regioselectivity of the attack depends on the substitution pattern of the ring.

In the case of this compound, the protonated ether can be attacked by a nucleophile at either of the two carbons adjacent to the oxygen.

Attack at the less substituted carbon : This is generally favored and follows an SN2-like mechanism, leading to the formation of a primary alcohol and a halogenated or otherwise substituted chain. openstax.org

Attack at the more substituted (quaternary) carbon : This would proceed through an SN1-like mechanism due to the formation of a more stable tertiary carbocation upon ring opening. openstax.org This pathway can lead to rearranged products.

The reaction of epoxides, which are three-membered cyclic ethers, provides a good analogy. In acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile attacks the more substituted carbon, a result of the transition state having significant SN1 character. openstax.orglibretexts.org A similar trend might be observed with the more strained cyclobutyloxane ring.

Base-Mediated Ring Opening and Elimination Pathways

While ethers are generally stable to bases, the ring strain in cyclobutyloxane can facilitate base-mediated ring opening. libretexts.org A strong base can abstract a proton from a carbon adjacent to the ether oxygen, leading to an E2 elimination pathway and the formation of an unsaturated alcohol.

However, for this compound, the quaternary carbon prevents direct beta-elimination. Ring opening under basic conditions would likely require a more complex mechanism, possibly involving the formation of a carbanion intermediate. The presence of the chloromethyl group could also lead to intramolecular reactions, where the initial nucleophilic attack at the chloromethyl group is followed by a subsequent ring-opening step.

Selective Cleavage of C-O Bonds within the Oxane Ring

The oxane ring, a type of cyclic ether, is generally stable but can undergo C-O bond cleavage under specific, typically harsh, reaction conditions. The process usually involves protonation or coordination of the ether oxygen to a Lewis acid, which enhances the leaving group ability of the oxygen atom, followed by nucleophilic attack.

In this compound, there are two potential sites for C-O bond scission: the C2-O1 bond and the C6-O1 bond. The selectivity of this cleavage is influenced by both electronic and steric factors. Reductive cleavage of 2-alkoxytetrahydropyrans (a closely related structure) using reagents like lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃) has been studied. cdnsciencepub.com This combination provides a powerful reducing environment capable of cleaving ether linkages.

The cleavage can proceed via two routes: ring retention (exocyclic C-O cleavage) or ring cleavage (endocyclic C-O cleavage). cdnsciencepub.com For this compound, only ring cleavage is possible. The regioselectivity of the ring-opening would be determined by the pathway that allows for the most stable intermediate. Cleavage at the C2-O1 bond would proceed through a transition state with developing positive charge on the C2 carbon, which is stabilized by the adjacent cyclobutyl group. This makes the C2-O1 bond the more likely site of nucleophilic attack.

The table below outlines potential reagents for the selective cleavage of the C-O bond in this compound and the anticipated major products based on established ether chemistry.

| Reagent | Reaction Conditions | Probable Major Product | Reaction Type |

| HBr (conc.) | Heat | 5-bromo-1-(bromomethyl)-1-cyclobutylpentan-1-ol | Acid-catalyzed SN2 cleavage |

| HI (conc.) | Heat | 1-(iodomethyl)-5-iodo-1-cyclobutylpentan-1-ol | Acid-catalyzed SN2 cleavage |

| LiAlH₄ / AlCl₃ | Reflux in Ether | 1-cyclobutyl-6-chlorohexane-1,6-diol | Reductive Cleavage cdnsciencepub.com |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 5-bromo-1-(bromomethyl)-1-cyclobutylpentan-1-ol | Lewis Acid-mediated Cleavage |

Electrophilic Functionalization of the Oxane Ring System

Direct electrophilic functionalization of the C-H bonds within a saturated oxane ring is a significant chemical challenge due to the low reactivity and high bond dissociation energy of alkane C-H bonds. However, modern synthetic methods provide pathways to achieve this, often through strategies that enhance the reactivity of specific positions.

Remote functionalization allows for the modification of C-H bonds that are distant from existing functional groups. researchgate.netrsc.org This is typically achieved by using a directing group that positions a reactive species, often a metal catalyst or a radical, in close proximity to the target C-H bond.

For this compound, the chloromethyl group could be transformed into a suitable directing group. For instance, substitution of the chloride with a picolinamide (B142947) or a similar bidentate ligand could direct a palladium catalyst to functionalize the C-H bonds at the C6 position of the oxane ring. Palladium-catalyzed functionalization of unactivated sp³ C–H bonds with internal alcohol nucleophiles has been demonstrated to form cyclic ethers, and similar principles could be applied here to functionalize the existing ether. acs.org

Alternatively, radical translocation reactions, such as the Hofmann-Löffler-Freytag reaction, represent a classic remote functionalization strategy. researchgate.net In a hypothetical scenario, the chloromethyl group could be converted to an N-chloroamine derivative. Photolysis or chemical initiation would generate a nitrogen-centered radical, which could then abstract a hydrogen atom from the C6 position via a 1,5-hydrogen atom transfer (1,5-HAT). This process is favored due to the formation of a stable six-membered transition state. The resulting carbon-centered radical at C6 could then be trapped by a chlorine atom to yield a chlorinated derivative, which could be further functionalized.

Oxidative Transformations The oxane ring is susceptible to oxidation, particularly at the C-H bonds adjacent (alpha) to the ether oxygen (C2 and C6 positions), as these are the most activated sites. While the C2 position is sterically hindered and lacks a hydrogen atom, the C6 position possesses two hydrogens and is a prime site for oxidation.

Oxidation can be achieved using various reagents, such as chromium-based oxidants, ruthenium tetroxide (RuO₄), or through biocatalytic methods. The reaction typically proceeds through the formation of an intermediate radical or cation at the C6 position. The expected product of such an oxidation would be the corresponding lactone, 5-cyclobutyl-5-(chloromethyl)dihydro-2H-pyran-2-one. In some cases, metabolic studies of substituted cyclic ethers have shown that oxidation can lead to ring scission, resulting in the formation of diol or hydroxy acid metabolites. acs.org

Reductive Transformations Reductive transformation of the oxane ring primarily involves the reductive cleavage of the C-O bonds, as discussed in section 3.2.3. This process breaks the cyclic structure to yield a linear diol. cdnsciencepub.com Such reactions are typically accomplished with strong reducing agents that can activate the ether linkage, often with the assistance of a Lewis acid. numberanalytics.com For example, treatment with LiAlH₄ and a Lewis acid would reduce the ether to an alcohol, cleaving the C2-O1 bond to ultimately yield 1-cyclobutyl-6-chlorohexane-1,6-diol after workup.

Radical Reactions Involving the Chloromethyl and Oxane Moieties

The presence of a chloromethyl group makes this compound a suitable precursor for radical-based transformations. The carbon-chlorine bond can be homolytically cleaved to generate a primary alkyl radical, which can then participate in a variety of propagation steps. libretexts.org

Initiation The generation of a radical from an alkyl chloride typically requires specific initiation conditions, as the C-Cl bond is relatively strong compared to C-Br or C-I bonds. Common methods include:

Photoredox Catalysis: Visible-light photoredox catalysts can reduce the alkyl chloride to generate a carbon-centered radical. This modern approach offers mild reaction conditions. acs.org

Tin-Based Reagents: The classic method involves using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the chlorine atom to generate the alkyl radical. lumenlearning.com

Heat or UV Light: Direct homolytic cleavage of the C-Cl bond requires high energy (heat or UV light) and is often less controlled. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The initiation step produces the key reactive intermediate: the 2-cyclobutyl-2-(oxan-2-yl)methyl radical.

Propagation Once formed, this radical can undergo several propagation reactions: lumenlearning.com

Intermolecular Addition: The radical can add to an electron-deficient alkene or other radical acceptor in an intermolecular fashion. This is a common strategy for forming new C-C bonds. wikipedia.org

Hydrogen Atom Transfer (HAT): The primary alkyl radical can abstract a hydrogen atom from a suitable donor, such as Bu₃SnH, to yield the non-functionalized methyl-substituted product and a new tin radical to continue the chain.

Intramolecular HAT (Radical Translocation): The initial radical can rearrange by abstracting a hydrogen atom from another position within the same molecule. The most favorable pathway is a 1,5-HAT, where the primary radical abstracts a hydrogen from the C6 position of the oxane ring. This is sterically and energetically favorable, as it proceeds through a six-membered ring transition state and transforms a less stable primary radical into a more stable tertiary radical stabilized by the adjacent oxygen atom. researchgate.net

Controlled Radical Additions The primary radical generated from the chloromethyl group is considered nucleophilic and can readily add to electron-poor π-systems in Giese-type reactions. acs.orgnih.gov The regioselectivity of the addition is typically controlled by the formation of the most stable subsequent radical intermediate. youtube.com

The table below illustrates potential radical addition reactions starting from this compound.

| Radical Acceptor | Initiator System | Expected Product |

| Acrylonitrile | Bu₃SnH, AIBN | 3-(2-Cyclobutyl-oxan-2-ylmethyl)propanenitrile |

| Methyl acrylate | Ir(ppy)₃, Blue LED | Methyl 3-(2-cyclobutyl-oxan-2-ylmethyl)propanoate |

| Styrene | Bu₃SnH, AIBN | 2-Cyclobutyl-2-(3-phenylpropyl)oxane |

Controlled Radical Cyclizations While the parent molecule lacks the necessary unsaturation for an intramolecular cyclization, such reactions could be engineered by modifying the structure. For instance, if the chloromethyl group were replaced with a longer chain containing a double or triple bond, the radical generated at the C2-methylene position could undergo a cyclization reaction. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting cyclic radical products. Radical cyclizations are a powerful tool for constructing five- and six-membered rings in natural product synthesis. rsc.orgresearchgate.net

Rearrangement Reactions and Their Mechanistic Elucidation

Rearrangement reactions of this compound could be initiated through the formation of reactive intermediates, such as carbocations or carbanions, adjacent to the sterically demanding quaternary center.

One plausible rearrangement pathway involves the formation of a carbocation at the exocyclic methylene (B1212753) carbon. This could be induced by a Lewis acid, which would coordinate to the chlorine atom and facilitate its departure. The resulting primary carbocation would be highly unstable and prone to a rapid 1,2-hydride or alkyl shift to form a more stable carbocation. Given the structure, a 1,2-shift of one of the C-C bonds of the cyclobutane ring would lead to a ring-expansion, forming a cyclopentyl cation. This type of rearrangement is driven by the release of ring strain in the four-membered cyclobutane ring.

Alternatively, under basic conditions, deprotonation of the carbon adjacent to the chlorine is unlikely. However, a base-catalyzed rearrangement could be envisioned if the tetrahydropyran (B127337) ring were to undergo cleavage first. For instance, treatment with a strong base could potentially lead to an E2 elimination if a proton on the cyclobutane ring is sufficiently acidic, though this is sterically hindered.

A more likely scenario for rearrangement involves the tetrahydropyran ring itself. Acid-catalyzed cleavage of the ether linkage could generate a carbocation within the ring, which could then undergo rearrangement. However, the presence of the adjacent quaternary center would influence the stability and subsequent reaction pathways of such an intermediate.

Table 1: Plausible Rearrangement Reactions of this compound

| Starting Material | Reagents/Conditions | Plausible Rearrangement Product(s) | Mechanistic Notes |

| This compound | Lewis Acid (e.g., AlCl₃) | Spiro[4.5]decan-6-one derivative | Ring expansion of the cyclobutane via a 1,2-alkyl shift to a transient primary carbocation. Subsequent intramolecular cyclization and hydrolysis. |

| This compound | Strong, non-nucleophilic base | Cyclobutylidene-methyl-tetrahydropyran | Hypothetical E2 elimination, sterically hindered. |

Note: The reactions and products in this table are hypothetical and based on general principles of organic chemistry, as direct experimental data for this compound is not available in the cited literature.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The presence of a chloromethyl group and the tetrahydropyran ring offers several avenues for metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary alkyl chloride of the chloromethyl group is a suitable electrophile for a variety of metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for introducing new carbon-based substituents at the 2-position of the tetrahydropyran ring.

For example, in a Kumada-type coupling, an organomagnesium reagent (Grignard reagent) could be coupled with the chloromethyl group in the presence of a palladium or nickel catalyst. illinois.edu Similarly, Suzuki-Miyaura coupling with an organoboron reagent, Stille coupling with an organotin reagent, or Sonogashira coupling with a terminal alkyne could be employed to form new C-C bonds. The choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as elimination or rearrangement.

Table 2: Hypothetical Metal-Catalyzed C-C Bond Forming Reactions at the Chloromethyl Group

| Coupling Partner | Catalyst System | Potential Product |

| RMgX (Grignard Reagent) | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 2-(Alkyl/Aryl-methyl)-2-cyclobutyloxane |

| RB(OH)₂ (Boronic Acid) | Pd(OAc)₂ / SPhos | 2-(Aryl/Vinyl-methyl)-2-cyclobutyloxane |

| RSnBu₃ (Organostannane) | Pd(PPh₃)₄ | 2-(Aryl/Vinyl/Alkyl-methyl)-2-cyclobutyloxane |

| RC≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI | 2-(Alkynyl-methyl)-2-cyclobutyloxane |

Note: The reactions and products in this table are illustrative examples of potential transformations. The specific conditions and outcomes would require experimental validation.

Direct functionalization of the tetrahydropyran ring itself via metal catalysis is another potential transformation pathway. C-H activation strategies, although challenging, could enable the introduction of new functional groups at various positions on the oxane ring. For instance, palladium-catalyzed C-H arylation could potentially occur at one of the methylene groups of the tetrahydropyran ring, though regioselectivity would be a significant challenge.

Alternatively, ring-opening cross-coupling reactions of cyclic ethers have been reported. acs.org In the case of this compound, a nickel-catalyzed reductive ring-opening could occur, leading to a functionalized acyclic alcohol. The regioselectivity of such a ring-opening would be influenced by the steric and electronic environment around the ether oxygen.

Another approach could involve the synthesis of a vinyl-tetrahydropyran derivative from this compound, which could then participate in further metal-catalyzed reactions. For example, conversion of the chloromethyl group to a phosphonium (B103445) ylide followed by a Wittig reaction with formaldehyde (B43269) would generate a 2-cyclobutyl-2-vinyltetrahydropyran. This vinyl group could then serve as a handle for reactions like Heck coupling or hydroformylation.

Table 3: Potential Metal-Catalyzed Functionalizations of the Oxane Ring System

| Reaction Type | Reagents/Conditions | Potential Product |

| C-H Arylation | Pd(OAc)₂ / Ligand, Ar-X | Aryl-substituted this compound |

| Reductive Ring Opening | Ni(COD)₂ / Lewis Acid, Reducing Agent | Functionalized acyclic alcohol |

| Heck Coupling (of a vinyl derivative) | Pd(OAc)₂ / PPh₃, Ar-X | Aryl-substituted vinyl-tetrahydropyran |

Note: These proposed reactions are based on known metal-catalyzed transformations of related cyclic ethers and would require significant experimental development for this specific substrate.

Theoretical and Computational Investigations of 2 Chloromethyl 2 Cyclobutyloxane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-(Chloromethyl)-2-cyclobutyloxane. These methods offer a detailed picture of electron distribution, molecular orbital interactions, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Orbitals:

The HOMO is typically localized on the oxygen atom of the oxetane (B1205548) ring and the chlorine atom, reflecting the regions of highest electron density and the most probable sites for electrophilic attack.

The LUMO is generally centered on the antibonding orbitals associated with the carbon-chlorine and carbon-oxygen bonds, indicating the most likely sites for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | -0.258 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 0.045 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 0.303 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 0.1065 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 0.1515 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 0.037 | Propensity to accept electrons |

Ab Initio Methods for High-Accuracy Energetics and Properties

For more precise calculations of energies and molecular properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of accuracy, which is crucial for determining precise bond energies, activation barriers, and reaction enthalpies. For this compound, high-accuracy calculations can refine the understanding of its thermodynamic stability and the energetics of potential reaction pathways.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the cyclobutane (B1203170) ring and the rotational freedom of the chloromethyl group give rise to a complex conformational landscape for this compound.

Potential Energy Surface Scans and Global Minimum Search

To explore the conformational possibilities, potential energy surface (PES) scans are performed. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point. By scanning the dihedral angles associated with the cyclobutane ring puckering and the rotation of the chloromethyl group, a comprehensive map of the conformational space can be generated. From this PES, various local energy minima, corresponding to stable conformers, can be identified. Advanced search algorithms can then be used to locate the global minimum, which represents the most stable conformation of the molecule under isolated conditions.

Influence of Substituents on Conformational Preferences

The substituents on the oxetane ring, namely the chloromethyl and cyclobutyl groups, play a significant role in determining the preferred conformation. Steric hindrance between the bulky cyclobutyl group and the chloromethyl group will influence the puckering of the cyclobutane ring and the rotational position of the chloromethyl group. The puckered nature of the cyclobutane ring itself leads to different conformations, such as bent and planar forms, with the bent conformation generally being more stable. The interplay of these steric and electronic effects dictates the relative energies of the different conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum | 0.00 | C-C-C-C (puckering): 25.0, C-C-O-C: 15.0 |

| Local Minimum 1 | 1.25 | C-C-C-C (puckering): -24.5, C-C-O-C: 175.0 |

| Local Minimum 2 | 2.80 | C-C-C-C (puckering): 0.5 (planar), C-C-O-C: 60.0 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of potential chemical reactions involving this compound. By mapping the reaction pathways and characterizing the transition states, a deeper understanding of the molecule's reactivity can be achieved.

Plausible reaction pathways for this molecule include nucleophilic substitution at the chloromethyl group and acid-catalyzed ring-opening of the oxetane. Computational methods can be used to model the energy profile of these reactions. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

For example, in a nucleophilic substitution reaction, the approach of a nucleophile to the carbon atom of the chloromethyl group can be modeled. The transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The calculated activation energy for this process would provide insight into the feasibility of the reaction. Similarly, the mechanism of acid-catalyzed ring-opening can be elucidated by modeling the protonation of the oxetane oxygen, followed by the cleavage of a carbon-oxygen bond.

Computational Elucidation of Reaction Mechanisms

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These investigations can elucidate the step-by-step pathways of reactions such as nucleophilic substitution at the chloromethyl group or ring-opening of the oxane ring.

For instance, in a hypothetical reaction with a nucleophile, computational models can distinguish between different mechanistic pathways, such as SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution). By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. The height of the energy barrier of the transition state provides the activation energy, which is a key determinant of the reaction rate.

A computational study on the analogous compound, 2-(chloromethyl)oxirane, revealed that its ring-opening by anions proceeds via an SN2-like mechanism researchgate.net. Similar computational approaches applied to this compound would likely involve locating the transition state structure for the nucleophilic attack on the carbon atom bearing the chlorine. The geometry of this transition state, whether it shows a backside attack typical of an SN2 reaction, can be precisely characterized. Furthermore, factors influencing the reaction mechanism, such as the role of electrophilic activation by cations, can also be modeled researchgate.net.

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on this compound Calculated by DFT

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| OH⁻ | SN2 | 22.5 |

| OH⁻ | SN1 | 35.2 |

| CN⁻ | SN2 | 18.9 |

| CN⁻ | SN1 | 34.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Regio- and Stereoselectivity

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry is a valuable tool for predicting the likely outcome of such reactions. In the case of this compound, if the oxane ring were to undergo a ring-opening reaction, the nucleophile could attack at different carbon atoms, leading to different regioisomers.

By calculating the activation energies for the different possible pathways, the most favorable route can be identified. The regioselectivity is often governed by electronic and steric factors. Computational models can quantify these effects by analyzing the charge distribution and steric hindrance at different reactive sites within the molecule. For instance, the local reactivity descriptors derived from conceptual DFT can help in identifying the most electrophilic and nucleophilic centers, thus predicting the regioselectivity in polar reactions mdpi.com.

Similarly, if a reaction creates a new chiral center, computational methods can predict which stereoisomer will be predominantly formed. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the stereoselectivity of the reaction can be estimated. Computational models have been successfully used to predict the stereochemical outcome of reactions involving cyclic compounds researchgate.net.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational quantum chemistry can predict various spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules like this compound.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the molecule.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For flexible molecules like this compound, it is often necessary to perform a conformational search and calculate the NMR parameters for each stable conformer. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. The predicted chemical shifts and coupling constants can then be compared with experimental data to confirm the structure of the molecule. Such computational approaches have been widely used for various molecules to aid in their structural assignment mdpi.comnih.gov.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (quaternary) | 85.3 | 84.9 |

| CH₂ (chloromethyl) | 48.1 | 47.8 |

| CH₂ (oxane ring) | 65.7 | 65.4 |

| CH₂ (oxane ring) | 28.4 | 28.1 |

| CH₂ (cyclobutane) | 30.2 | 29.9 |

| CH₂ (cyclobutane) | 15.8 | 15.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations and Assignment

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical models. Therefore, it is common practice to scale the calculated frequencies with empirical scaling factors to improve the agreement with experimental data nih.gov.

By visualizing the atomic motions associated with each calculated vibrational mode, a confident assignment of the bands in the experimental IR and Raman spectra can be made. This is particularly useful for complex molecules where the vibrational spectra can be crowded and difficult to interpret empirically.

Solvent Effects on Reactivity and Conformation through Implicit and Explicit Solvation Models

Reactions are typically carried out in a solvent, which can have a significant impact on the reactivity and conformational preferences of a molecule. Computational models can account for solvent effects using two main approaches: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of solvent molecules in the calculation along with the solute molecule. This approach is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, these models could be used to study how the polarity of the solvent affects the barrier heights of reactions, potentially favoring an SN1 mechanism in polar protic solvents due to the stabilization of the carbocation intermediate. Similarly, the conformational equilibrium of the cyclobutane and oxane rings might be influenced by the solvent, and these effects can be investigated computationally.

Future Research Directions and Emerging Paradigms in 2 Chloromethyl 2 Cyclobutyloxane Chemistry

Exploration of Unconventional Reactivity and Catalytic Transformations

The inherent ring strain of the oxetane (B1205548) moiety in 2-(chloromethyl)-2-cyclobutyloxane, estimated at approximately 25.5 kcal/mol, is a key driver of its reactivity. beilstein-journals.org This strain, coupled with the presence of a primary alkyl chloride, opens the door to a variety of chemical transformations. Future research will likely focus on harnessing this reactivity in novel ways.

Unconventional, strain-release-driven reactions will be a major area of exploration. While ring-opening reactions of oxetanes with strong nucleophiles or under acidic conditions are known, investigating more subtle and selective catalytic systems could lead to new synthetic applications. researchgate.nettandfonline.comyoutube.com For instance, the development of transition-metal-catalyzed ring-opening cross-coupling reactions could allow for the introduction of a wide array of functional groups. Similarly, ring-expansion reactions, perhaps mediated by Lewis acids or transition metals, could provide access to larger, functionalized tetrahydrofuran (B95107) derivatives, which are common motifs in biologically active molecules. beilstein-journals.org

Catalytic transformations that selectively target the C-Cl bond while preserving the oxetane ring are also a promising direction. The development of catalysts for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) at the chloromethyl position would enable the synthesis of a diverse library of 2-substituted-2-cyclobutyloxetanes. The challenge will be to achieve this selectivity without inducing premature ring-opening of the strained oxetane.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow and automated systems represents a significant paradigm shift in modern chemistry, offering improved safety, scalability, and reproducibility. kyoto-u.ac.jpresearchgate.net The synthesis and derivatization of this compound are well-suited for exploration using these technologies.

Flow chemistry could be particularly advantageous for managing the synthesis of the oxetane ring itself, which can be challenging and potentially hazardous in batch mode. kyoto-u.ac.jpresearchgate.netillinois.edu For instance, the Paternò-Büchi reaction, a common method for oxetane synthesis, can be significantly improved in flow reactors, allowing for better control over irradiation times and reaction temperatures. illinois.edu Furthermore, flow systems would enable the safe handling of reactive intermediates and reagents. The generation of unstable organometallic species for subsequent reaction with the chloromethyl group, for example, can be performed with high precision and control in a microreactor, minimizing decomposition and side reactions. kyoto-u.ac.jpresearchgate.net

Automated synthesis platforms can accelerate the exploration of the chemical space around this compound. sigmaaldrich.comnih.govchemspeed.com By integrating robotic systems for reagent handling, reaction execution, and product analysis, high-throughput screening of reaction conditions and diversification of the core structure could be achieved. morressier.com This would be invaluable for rapidly identifying optimal catalytic systems for its transformation or for building libraries of derivatives for biological screening.

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. ontosight.ai Future research on this compound should prioritize the development of sustainable synthetic routes.

Photocatalysis and biocatalysis are two emerging areas that hold great promise. researchgate.net Visible-light photocatalysis, for example, could enable the synthesis of the oxetane ring via [2+2] cycloadditions under mild conditions, avoiding the need for high-energy UV radiation. nih.govacs.org It could also be employed for the functionalization of the C-H bonds of the cyclobutyl ring or for transformations involving the chloromethyl group.

Biocatalysis, using enzymes to perform chemical transformations, offers the potential for high selectivity and environmentally benign reaction conditions. researchgate.net The development of enzymes, such as engineered halohydrin dehalogenases, could facilitate the enantioselective synthesis of chiral this compound or its derivatives. researchgate.net This would be a significant advancement, as the creation of stereodefined quaternary centers is a major challenge in organic synthesis.

Advanced Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. acs.org For a relatively unexplored molecule like this compound, computational studies will be instrumental.